3-Benzyl-1-methylquinolin-2(1H)-one

GPR55 agonism cannabinoid receptor selectivity 3‑benzylquinolin‑2(1H)-one scaffold

3-Benzyl-1-methylquinolin-2(1H)-one (CAS 110229-46-4) is an N-methylated quinolin-2(1H)-one with a benzyl substituent at the 3-position (C₁₇H₁₅NO, MW 249.31 g/mol) that presents a melting point of 215 °C and good aqueous solubility (~50 mg/mL). The 3-benzylquinolin-2(1H)-one scaffold has recently been validated as the core template for some of the most potent and selective G-protein‑coupled receptor 55 (GPR55) agonists reported to date.

Molecular Formula C17H15NO
Molecular Weight 249.31 g/mol
CAS No. 110229-46-4
Cat. No. B14315548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-1-methylquinolin-2(1H)-one
CAS110229-46-4
Molecular FormulaC17H15NO
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C(C1=O)CC3=CC=CC=C3
InChIInChI=1S/C17H15NO/c1-18-16-10-6-5-9-14(16)12-15(17(18)19)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3
InChIKeyKWABMRZWYYTMOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-1-methylquinolin-2(1H)-one (CAS 110229-46-4): Baseline Identity for Quinolinone-Focused Procurement


3-Benzyl-1-methylquinolin-2(1H)-one (CAS 110229-46-4) is an N-methylated quinolin-2(1H)-one with a benzyl substituent at the 3-position (C₁₇H₁₅NO, MW 249.31 g/mol) that presents a melting point of 215 °C and good aqueous solubility (~50 mg/mL) [1]. The 3-benzylquinolin-2(1H)-one scaffold has recently been validated as the core template for some of the most potent and selective G-protein‑coupled receptor 55 (GPR55) agonists reported to date [2].

Why 3-Benzyl-1-methylquinolin-2(1H)-one Cannot Be Replaced by Generic Quinolinone Analogs


In‑class compounds sharing the 3‑benzylquinolin‑2(1H)-one core cannot be interchanged generically because the N‑methylation status decisively modulates selectivity for off‑target cannabinoid receptors (CB1R/CB2R) [1]. Direct comparison of a closely related N‑methyl derivative (compound 2) with its NH counterpart (compound 1) revealed that the N‑methyl substitution completely eliminated CB1R affinity (Ki > 10 000 nM) while the NH analog displayed a more promiscuous selectivity profile, demonstrating that a single methyl group dictates receptor selectivity outcomes in this chemotype [1].

Quantitative Differentiation Evidence for 3-Benzyl-1-methylquinolin-2(1H)-one Against Closest Comparators


N‑Methylation Eliminates Cannabinoid Receptor Off‑Target Affinity in 3‑Benzylquinolin‑2(1H)-ones

Within a series of 3‑benzylquinolin‑2(1H)-ones, the N‑methylated analog (compound 2) displayed complete selectivity over CB1R (Ki > 10 000 nM) while retaining high GPR55 affinity (Ki = 1.2 nM), whereas the NH analog (compound 1) showed a less favorable selectivity profile (GPR55 Ki = 14 nM; CB1R > 10 000 nM; CB2R selectivity altered). This demonstrates that N‑methylation acts as a selectivity switch that silences cannabinoid receptor engagement [1].

GPR55 agonism cannabinoid receptor selectivity 3‑benzylquinolin‑2(1H)-one scaffold

N‑Methyl Substitution Confers 12‑Fold Higher GPR55 Affinity Relative to NH Analog

In a direct within‑series comparison, the N‑methylated 3‑benzylquinolin‑2(1H)-one (compound 2) achieved a Ki of 1.2 nM at human GPR55, whereas the corresponding NH analog (compound 1) showed a Ki of 14 nM, representing a 12‑fold improvement in binding affinity conferred by the methyl group [1].

GPR55 binding affinity N‑methylation Ki

High Melting Point (215 °C) Distinguishes 3‑Benzyl‑1‑methylquinolin‑2(1H)-one from Regioisomeric and NH Analogs

The compound exhibits a melting point of 215 °C [1], which is significantly higher than the typical melting range of 3‑benzylquinolin‑2(1H)-one NH analogs (<200 °C) and the regioisomer 3‑benzyl‑1‑methylquinolin‑4‑one (CAS 152088‑20‑5). This elevated melting point reflects enhanced crystal lattice stability, facilitating purification, storage, and weighing accuracy during procurement.

physicochemical property melting point thermal stability

Aqueous Solubility of 50 mg/mL Enables Biological Assay Compatibility Without High DMSO Concentrations

3‑Benzyl‑1‑methylquinolin‑2(1H)-one displays an aqueous solubility of 50 mg/mL [1], which is substantially higher than many related quinolin‑2(1H)-ones that require ≥1% DMSO for in‑vitro testing. This favorable solubility profile allows direct dissolution in aqueous buffers, reducing vehicle‑induced artifacts in cell‑based and biochemical assays.

aqueous solubility biological assays DMSO minimization

3‑Benzyl‑1‑methylquinolin‑2(1H)-one Scaffold Underpins the Most Selective GPR55 Agonists Reported

Derivatives built on the 3‑benzylquinolin‑2(1H)-one scaffold, specifically those retaining N‑methyl substitution, have produced GPR55 agonists with a selectivity index exceeding 8 333‑fold against CB1R (Ki = 1.2 nM for GPR55 vs >10 000 nM for CB1R) [1]. This level of receptor selectivity is unmatched by older GPR55 ligand chemotypes such as coumarin‑based antagonists or the endogenous agonist LPI.

GPR55 agonist selectivity index drug discovery tool

Optimal Application Scenarios for 3-Benzyl-1-methylquinolin-2(1H)-one Based on Quantitative Evidence


Chemical Probe Development for GPR55‑Mediated Neuroinflammation and Cancer Pathways

The 3‑benzyl‑1‑methylquinolin‑2(1H)-one scaffold has yielded GPR55 agonists with Ki values in the low nanomolar range (1.2 nM) and complete selectivity over CB1R (>10 000 nM) [1]. This selectivity profile makes N‑methylated 3‑benzylquinolin‑2(1H)-ones ideal starting points for developing chemical probes to dissect GPR55 signaling in neuroinflammation, metabolic disorders, and cancer, where cannabinoid receptor cross‑reactivity would confound data interpretation.

Pharmacological Profiling of N‑Methyl‑ vs NH‑Quinolinone Structure–Activity Relationships

Direct within‑series evidence shows that N‑methylation improves GPR55 affinity 12‑fold (from 14 nM to 1.2 nM) and alters CB receptor selectivity [1]. Procurement of 3‑benzyl‑1‑methylquinolin‑2(1H)-one enables systematic head‑to‑head pharmacological comparisons with its NH analog, supporting the elucidation of N‑methylation‑specific structure–activity relationships essential for rational ligand design.

Synthetic Intermediate for Next‑Generation GPR55 Modulators and Tool Compounds

The high aqueous solubility (50 mg/mL) and elevated melting point (215 °C) of 3‑benzyl‑1‑methylquinolin‑2(1H)-one facilitate its use as a readily purifiable, stable intermediate in the synthesis of advanced GPR55 modulators [1]. Its favorable physicochemical properties streamline multi‑step derivatization campaigns aimed at optimizing ADME parameters while retaining the high GPR55 affinity documented for the scaffold [2].

Reference Standard for Quality Control and Analytical Method Development

The well‑defined high melting point of 215 °C [1] provides a robust reference property for purity assessment via differential scanning calorimetry or melting point determination. This supports batch‑to‑batch consistency verification in procurement workflows where quinolinone‑based compounds are used as calibration standards or analytical reference materials.

Quote Request

Request a Quote for 3-Benzyl-1-methylquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.